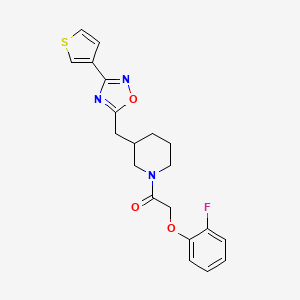![molecular formula C21H21Cl2N3O2 B3013826 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 1795192-63-0](/img/structure/B3013826.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide is a synthetic molecule that may be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be informative for the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of heterocyclic structures, which are common features in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is part of the click chemistry toolkit and is known for its efficiency and reliability . Similarly, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was performed using N,N-carbonyldiimidazole (CDI) as a coupling reagent . These methods could potentially be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its biological activity. The presence of a benzo[d]oxazole moiety in the compound suggests potential for interaction with biological targets, as heterocyclic compounds are often involved in key binding interactions with enzymes and receptors. The papers discuss the importance of structural features such as meta-phenoxy substitution and heterocyclic substitutions for biological activity , as well as the combination of chemical fragments from known antiepileptic drugs . These insights highlight the importance of careful consideration of molecular structure in the design of new therapeutic agents.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups and overall structure. The amide bond present in the compound is typically stable under physiological conditions, but can be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for the compound , but they do discuss the biological activities of similar compounds, which can be influenced by their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic and pharmacodynamic profiles. While the papers do not provide data on the specific compound, they do report on the properties of similar compounds. For example, compound 8 from paper showed stability in the presence of human liver microsomes and did not affect the activity of the human cytochrome P450 isoform CYP3A4, suggesting favorable metabolic stability. These properties are important considerations for the development of new drugs.
科学的研究の応用
Anticancer and Antimicrobial Agents : A study by Katariya, Vennapu, & Shah (2021) synthesized and evaluated novel compounds with oxazole, pyrazoline, and pyridine structures for anticancer activity against 60 cancer cell lines and in vitro antibacterial and antifungal activities. Their results suggested potential applications in overcoming microbe resistance to pharmaceutical drugs.
Hybrid Anticonvulsant Agents : Kamiński et al. (2015) designed and synthesized new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as antiepileptic drugs. These compounds displayed broad-spectrum antifungal activities and were evaluated in mice for anticonvulsant screening and acute neurological toxicity (Kamiński et al., 2015).
Synthesis and Structural Characterization : Knölker & O'sullivan (1994) described a synthesis approach for hydroxy-substituted benzo[b] carbazoloquinone cyanamides, highlighting the importance of molecular structure in the development of potential pharmaceutical compounds (Knölker & O'sullivan, 1994).
Antiviral Activity : Hashem, Youssef, Kandeel, & Abou-Elmagd (2007) researched the conversion of certain furanones into heterocyclic systems, studying their antiviral activity against HAV and HSV-1. This study indicates the potential for developing antiviral agents from similar chemical structures (Hashem et al., 2007).
Nootropic Agents : Valenta, Urban, Taimr, & Polívka (1994) synthesized compounds related to 2-oxopyrrolidines, testing them for nootropic activity. This research highlights the potential for developing cognitive-enhancing drugs from related chemical structures (Valenta et al., 1994).
Antifungal Activity : A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide by Xue Si (2009) demonstrated good antifungal activity against several pathogens, indicating potential applications in agriculture or medicine (Xue Si, 2009).
Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions and the development of receptor-specific drugs (Shim et al., 2002).
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-16-9-7-14(12-17(16)23)8-10-20(27)24-13-15-4-3-11-26(15)21-25-18-5-1-2-6-19(18)28-21/h1-2,5-7,9,12,15H,3-4,8,10-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHXPSAJAPSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

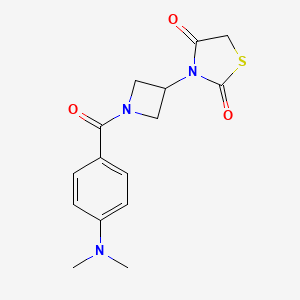
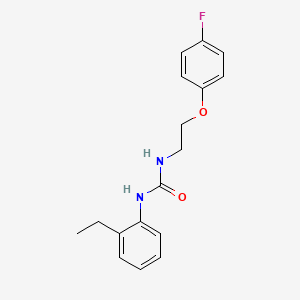
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
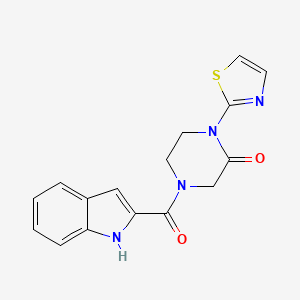
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
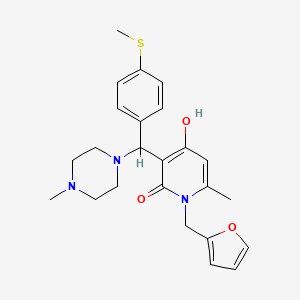
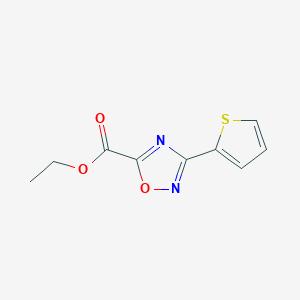
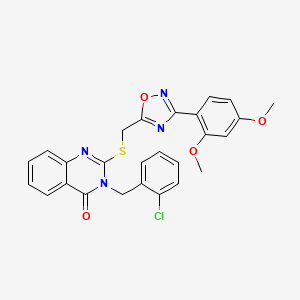
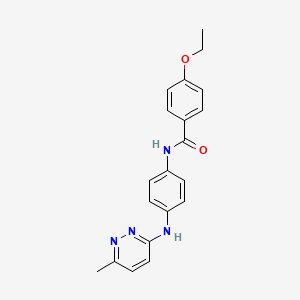
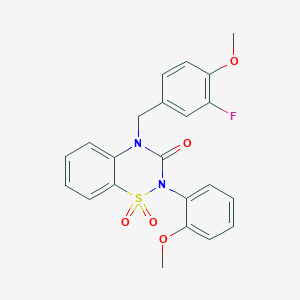
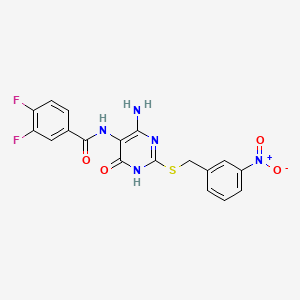
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
